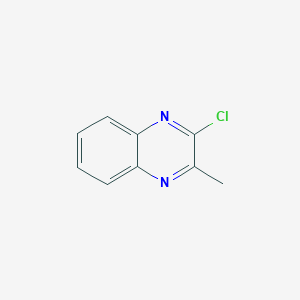

2-Chloro-3-methylquinoxaline

Description

Properties

IUPAC Name |

2-chloro-3-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDLUYLWPJMGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284712 | |

| Record name | 2-chloro-3-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32601-86-8 | |

| Record name | 32601-86-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-chloro-3-methylquinoxaline from o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthetic pathway for producing 2-chloro-3-methylquinoxaline, a key intermediate in the development of novel therapeutic agents. Quinoxaline derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This guide details the reaction mechanism, experimental protocols, and quantitative data associated with a reliable two-step synthesis starting from o-phenylenediamine.

Overall Synthetic Pathway

The synthesis of this compound from o-phenylenediamine is efficiently achieved through a two-step process. The initial step involves the cyclocondensation of o-phenylenediamine with a pyruvate derivative to form the heterocyclic intermediate, 3-methylquinoxalin-2(1H)-one. This intermediate is subsequently chlorinated to yield the final product.

-

Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one. This reaction involves the condensation of an aromatic diamine with an α-dicarbonyl compound, a fundamental method for forming the quinoxaline core structure.[2][3]

-

Step 2: Synthesis of this compound. The hydroxyl group of the 3-methylquinoxalin-2(1H)-one intermediate is replaced with a chlorine atom using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃).[1]

Below is a diagram illustrating the overall reaction pathway.

Experimental Protocols

The following sections provide detailed methodologies for each synthetic step.

Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one

This procedure details the cyclocondensation reaction between o-phenylenediamine and ethyl pyruvate.

Methodology:

-

Dissolve o-phenylenediamine (10.8 g, 0.10 M) in n-butanol (300 mL) with gentle warming.

-

In a separate flask, dissolve ethyl pyruvate (11.6 g, 0.10 M) in n-butanol (100 mL).

-

Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.

-

Allow the resulting mixture to stand for 30 minutes at room temperature.

-

Heat the solution for 1 hour on a water bath.

-

Cool the mixture. Crystalline product will separate from the solution.

-

Filter the crystals, wash them with n-hexane, and purify by recrystallization from ethanol to yield colorless, needle-shaped crystals of 3-methylquinoxalin-2(1H)-one.[1]

Step 2: Synthesis of this compound

This procedure describes the chlorination of the intermediate product using phosphorus oxychloride.

Methodology:

-

Place 3-methylquinoxalin-2(1H)-one (16.0 g, 0.10 M) in a round-bottom flask.

-

Add phosphorus oxychloride (POCl₃, 60 mL) to the flask.

-

Reflux the mixture for 90 minutes.

-

After reflux, distill off the excess POCl₃ under reduced pressure.

-

Cool the residue to room temperature.

-

Carefully add the cooled residue to a 1 L beaker containing crushed ice.

-

Make the mixture alkaline by adding a 2% sodium hydroxide (NaOH) solution to precipitate the product.

-

Filter the crude product and recrystallize it from petroleum ether (40–60 °C) to obtain pure crystals of this compound.[1]

The following diagram illustrates the general experimental workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis process as reported in the cited literature.

Table 1: Synthesis of 3-methylquinoxalin-2(1H)-one

| Parameter | Value | Reference |

| o-Phenylenediamine | 10.8 g (0.10 M) | [1] |

| Ethyl Pyruvate | 11.6 g (0.10 M) | [1] |

| Product Name | 3-methylquinoxalin-2(1H)-one | [1] |

| Appearance | Colorless, needle-shaped crystals | [1] |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| 3-methylquinoxalin-2(1H)-one | 16.0 g (0.10 M) | [1] |

| Phosphorus Oxychloride (POCl₃) | 60 mL | [1] |

| Product Name | This compound | [1] |

| Yield | 60% | [1] |

| Melting Point | 88 °C | [1] |

| Appearance | Crystalline solid | [1] |

Conclusion

The described two-step synthesis provides a reliable and well-documented pathway for the production of this compound from o-phenylenediamine. The procedures utilize standard laboratory techniques and readily available reagents. The resulting product is a crucial building block for synthesizing a wide array of quinoxaline derivatives with significant potential in medicinal chemistry and drug discovery.[1][2] This guide serves as a practical resource for researchers engaged in the synthesis of heterocyclic compounds for therapeutic applications.

References

- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

Technical Guide: Spectroscopic and Synthetic Profile of 2-chloro-3-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for the heterocyclic compound 2-chloro-3-methylquinoxaline. The information presented is intended to support research and development activities in medicinal chemistry and related fields where quinoxaline derivatives are of significant interest.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key data from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups and aromatic structure. A notable feature is the aryl halide C-Cl stretching vibration.

Table 1: Infrared (IR) Spectral Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-Cl Stretch | 1038.52[1] | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| CH₃ | ~2.8 | Singlet | - |

| Ar-H (4 protons) | 7.6 - 8.1 | Multiplet | - |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | ~20 |

| Ar-C | 128 - 132 |

| Ar-C (quaternary) | 140 - 142 |

| C-Cl | ~150 |

| C-N | ~153 |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of a quinoxalinone intermediate followed by a chlorination reaction.[1]

Synthesis of 3-methylquinoxalin-2(1H)-one

The precursor, 3-methylquinoxalin-2(1H)-one, is synthesized via the condensation of o-phenylenediamine with ethyl pyruvate.[1]

Procedure:

-

o-Phenylenediamine (0.10 M) is dissolved in warm n-butanol (300 mL).

-

A solution of ethyl pyruvate (0.10 M) in n-butanol (100 mL) is added to the o-phenylenediamine solution with constant stirring.

-

The resulting mixture is allowed to stand for 30 minutes and is then heated on a water bath for 1 hour.

-

Upon cooling, crystals of 2-hydroxy-3-methylquinoxaline (a tautomer of 3-methylquinoxalin-2(1H)-one) precipitate.

-

The crystals are collected by filtration, washed with n-hexane, and purified by recrystallization from ethanol.

Synthesis of this compound

The chlorination of the quinoxalinone intermediate yields the final product, this compound.[1]

Procedure:

-

2-Hydroxy-3-methylquinoxaline (0.10 M) is refluxed in phosphorus oxychloride (POCl₃) (60 mL) for 90 minutes.[1]

-

After the reaction is complete, the excess POCl₃ is removed by distillation.

-

The residue is cooled to room temperature and carefully poured onto crushed ice in a beaker.

-

The mixture is made alkaline by the addition of a 2% NaOH solution to precipitate the crude product.

-

The crude product is collected by filtration and recrystallized from petroleum ether (40–60 °C) to yield pure crystals of this compound.[1]

Mandatory Visualizations

Synthetic Workflow

The synthesis of this compound can be represented by the following logical workflow, starting from the condensation of the diamine and dicarbonyl compounds to the final chlorination step.

References

The Chemistry of 2-Chloro-3-Methylquinoxaline: A Technical Guide for Researchers

An In-depth Technical Guide on the Chemical Properties, Reactivity, and Synthetic Utility of 2-Chloro-3-Methylquinoxaline for Researchers, Scientists, and Drug Development Professionals.

Introduction

Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their versatile scaffold is a core component in a multitude of biologically active molecules, exhibiting a wide array of pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] Among the various functionalized quinoxalines, this compound stands out as a pivotal synthetic intermediate. The presence of a reactive chlorine atom at the 2-position, activated by the adjacent nitrogen atoms of the quinoxaline ring, renders it an exceptionally versatile building block for the synthesis of a diverse range of novel compounds through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic protocols related to this compound, intended to serve as a valuable resource for professionals in drug discovery and organic synthesis.

Physicochemical and Spectral Data

A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClN₂ | |

| Molecular Weight | 178.62 g/mol | |

| Melting Point | 86-88 °C | [2] |

| Appearance | Crystalline solid | |

| Solubility | Recrystallized from petroleum ether (40–60 °C) | [2] |

| **IR (KBr, cm⁻¹) ** | 1038.52 (C-Cl stretch) | [2] |

| ¹H NMR (CDCl₃, ppm) | δ 2.870 (s, 3H, CH₃), δ 6.6 - 8.0 (m, 4H, Ar-H) | [2] |

| ¹³C NMR (CDCl₃, ppm) | Data not explicitly available in searches | |

| Mass Spec (m/z) | Data not explicitly available in searches |

Note: Comprehensive ¹³C NMR and Mass Spectrometry data for the parent compound were not explicitly available in the searched literature. The provided ¹H NMR data is for a derivative, 4-(2-methylquinoxalinyloxy) benzaldehyde, but the aromatic and methyl proton shifts are indicative. Researchers should perform their own analyses for definitive spectral characterization.

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from o-phenylenediamine. The initial step is the condensation with an α-keto acid or its ester to form the quinoxalin-2-one precursor, followed by chlorination.[2]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Hydroxy-3-methylquinoxaline

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in n-butanol.

-

Add ethyl pyruvate (1 equivalent) to the solution.

-

Reflux the mixture for a sufficient time to ensure complete reaction (typically monitored by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 2-hydroxy-3-methylquinoxaline, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.

Step 2: Chlorination to this compound

-

In a round-bottom flask equipped with a reflux condenser, place 2-hydroxy-3-methylquinoxaline (16.0 g, 0.10 M).

-

Carefully add phosphorus oxychloride (POCl₃, 60 mL) in a fume hood.

-

Heat the mixture to reflux and maintain for 90 minutes.[2]

-

After reflux, allow the mixture to cool to room temperature.

-

Distill off the excess POCl₃ under reduced pressure.

-

Carefully add the residue to crushed ice in a large beaker with stirring.

-

Make the mixture alkaline by the slow addition of a 2% NaOH solution to precipitate the product.[2]

-

Collect the crude product by filtration.

-

Recrystallize the solid from petroleum ether (40–60 °C) to yield pure crystals of this compound.[2]

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon, which is activated by the adjacent nitrogen atoms and the chlorine leaving group. This makes it highly susceptible to nucleophilic aromatic substitution (SNAr) and a suitable substrate for various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at the 2-position can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols.

General Experimental Protocol for Nucleophilic Substitution with an Amine:

-

Dissolve this compound (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF.

-

Add the desired amine (1.0-1.2 equivalents) and a base, such as anhydrous K₂CO₃ (2.0 equivalents).

-

Reflux the reaction mixture for an appropriate time (typically monitored by TLC).

-

After completion, cool the reaction to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

A specific example is the reaction with p-hydroxybenzaldehyde, which is refluxed in acetonitrile with anhydrous K₂CO₃ for 30 hours to yield 2-(p-formylphenoxy)-3-methyl quinoxaline.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C, C-N, and C-O bonds, and this compound is an excellent substrate for these transformations.

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction couples this compound with boronic acids or their esters to form 2-aryl-3-methylquinoxalines.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[3][4]

2. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is used to synthesize N-aryl-3-methylquinoxalin-2-amines from this compound and various primary or secondary amines.

General Experimental Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., a G3 or G4 palladacycle, 2 mol%), a suitable phosphine ligand (e.g., XPhos or BrettPhos, 4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5 equivalents) in a Schlenk tube.[5][6]

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the tube and heat the reaction mixture in an oil bath (typically 100-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by flash column chromatography.[5]

3. Sonogashira Coupling (C-C Bond Formation)

This reaction forms a C-C bond between this compound and a terminal alkyne, yielding 2-alkynyl-3-methylquinoxalines.

General Experimental Protocol for Sonogashira Coupling:

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 equivalent), the terminal alkyne (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).[7][8]

-

Add a suitable degassed solvent such as THF or DMF.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

After the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by chromatography.

Biological Activity and Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery due to their wide range of biological activities. Many of these activities stem from the ability of the quinoxaline scaffold to interact with key biological targets, such as protein kinases.[9]

Anticancer Activity and Inhibition of Signaling Pathways

Quinoxaline derivatives have been extensively investigated as anticancer agents. Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer cells.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration. Overexpression or mutation of EGFR is a hallmark of many cancers. Several quinoxaline derivatives have been identified as potent inhibitors of EGFR tyrosine kinase.[10][11] By binding to the ATP-binding site of the EGFR kinase domain, these compounds can block downstream signaling cascades, leading to the inhibition of tumor growth and induction of apoptosis.

2. Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an enzyme that is often overexpressed in inflamed tissues and various types of cancer. It plays a key role in the production of prostaglandins, which are involved in inflammation and tumorigenesis. Some quinoxaline derivatives have been shown to be dual inhibitors of EGFR and COX-2, suggesting their potential as both anti-inflammatory and anticancer agents.[10][12]

Conclusion

This compound is a highly valuable and versatile scaffold in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of the 2-chloro substituent allow for the facile introduction of a wide range of functional groups through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The resulting derivatives have shown significant promise as inhibitors of key biological targets, such as EGFR and COX-2, highlighting the potential of this chemical entity in the development of novel therapeutics. This guide provides a foundational understanding of the chemical properties and reactivity of this compound, along with detailed experimental protocols, to aid researchers in their efforts to explore the vast chemical space and therapeutic potential of its derivatives.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. bioengineer.org [bioengineer.org]

- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 12. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3-methylquinoxaline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-methylquinoxaline, a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis protocols, and explores the biological activities and mechanisms of action of its derivatives, particularly in the realms of antimicrobial and anticancer research.

Core Compound Specifications

This compound is a solid, powdered substance at room temperature. Below is a summary of its key quantitative data.

| Property | Value | Reference |

| CAS Number | 32601-86-8 | [1][2][3] |

| Molecular Weight | 178.62 g/mol | [1][2][3] |

| Molecular Formula | C₉H₇ClN₂ | [1][2][3] |

| Melting Point | 70-73 °C | [2] |

| Form | Powder | [2] |

| Purity | 97% | [1][2] |

| Predicted pKa | -1.14 | [4] |

| Solubility | Very slightly soluble (0.43 g/L at 25 °C) | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is a well-established multi-step process.[4][5] The general workflow involves the initial formation of a quinoxalinone precursor followed by a chlorination step.

Experimental Workflow: Synthesis of this compound

Detailed Methodologies

Step 1: Synthesis of 2-Hydroxy-3-methylquinoxaline (Precursor)

This protocol is adapted from established methods for the synthesis of quinoxalinone precursors.[4][5]

-

Dissolution: Dissolve o-phenylenediamine in the solvent n-butanol within a round-bottom flask.

-

Addition: Separately, dissolve ethyl pyruvate in n-butanol and add this solution to the o-phenylenediamine solution.

-

Reaction: Heat the resulting mixture under reflux.

-

Isolation: Upon cooling, the product, 2-hydroxy-3-methylquinoxaline, will crystallize and can be collected by filtration.

Step 2: Synthesis of this compound

This procedure details the chlorination of the precursor to yield the final product.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-hydroxy-3-methylquinoxaline to an excess of phosphorus oxychloride (POCl₃).

-

Chlorination: Heat the mixture to reflux for approximately 90 minutes.[5]

-

Work-up: After cooling, the excess POCl₃ is distilled off. The residue is then carefully poured onto crushed ice.[5]

-

Purification: The crude product is made alkaline, typically with a sodium hydroxide solution, to precipitate the this compound.[5] The solid can then be purified by recrystallization.[5]

Biological Activity and Therapeutic Potential

Quinoxaline derivatives are recognized for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[5][6][7] this compound serves as a versatile starting material for the synthesis of a wide array of derivatives with enhanced therapeutic potential.[5]

Antimicrobial Activity

Quinoxaline-based compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8] The mechanism of action for some quinoxaline 1,4-di-N-oxide derivatives involves the inhibition of DNA synthesis, leading to DNA strand breaks in bacteria.[9] Another proposed mechanism for certain 2,3-diaminoquinoxaline analogues is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[10]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This is a standard method to evaluate the antimicrobial activity of synthesized compounds.[5][6]

-

Culture Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the test compound (dissolved in a suitable solvent like DMSO) and place them on the agar surface.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone correlates with the antimicrobial activity of the compound.

Anticancer Activity and Associated Signaling Pathways

Numerous quinoxaline derivatives have been investigated as potential anticancer agents.[11][12][13] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. While specific signaling pathways for this compound are not extensively detailed, studies on closely related derivatives provide valuable insights into their potential mechanisms.

One prominent mechanism of action for some quinoxaline derivatives is the induction of apoptosis, or programmed cell death, through the mitochondrial pathway.[14][15][16] This is often initiated by the inhibition of critical cellular targets, such as tubulin or specific kinases.[14][17]

Signaling Pathway: Quinoxaline Derivative-Induced Apoptosis via the Mitochondrial Pathway

The following diagram illustrates a generalized signaling pathway by which certain quinoxaline derivatives can induce apoptosis in cancer cells. This pathway is based on findings from studies on various bioactive quinoxaline compounds.[14][15][16]

Experimental Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay is a standard method for quantifying apoptosis.[15]

-

Cell Treatment: Culture cancer cells and treat them with the quinoxaline derivative at various concentrations for a specified duration.

-

Cell Staining: Harvest the cells and resuspend them in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells: Early apoptotic cells.

-

Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.

-

Annexin V-negative, PI-negative cells: Live cells.

-

-

Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Conclusion

This compound is a valuable building block in the synthesis of novel compounds with significant therapeutic potential. Its straightforward synthesis and the reactivity of the chloro group allow for extensive chemical modifications, leading to the development of derivatives with potent antimicrobial and anticancer activities. Further research into the specific molecular targets and signaling pathways of this compound and its derivatives will be crucial for the rational design of new and more effective therapeutic agents. The experimental protocols and data presented in this guide serve as a foundational resource for researchers in this exciting field.

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. 2-氯-3-甲基喹喔啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bioengineer.org [bioengineer.org]

The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and pyrazine rings, has solidified its status as a "privileged structure" in the field of medicinal chemistry. The synthetic versatility of this moiety, coupled with its broad and potent pharmacological profile, has positioned it as a focal point in the discovery of novel therapeutic agents. This technical guide offers a comprehensive exploration of the significant biological activities exhibited by quinoxaline derivatives, with a primary focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is designed to be a valuable resource, providing detailed experimental methodologies, collated quantitative biological data, and visual representations of key molecular pathways and experimental workflows to aid researchers and professionals in drug discovery and development.

Anticancer Activity

Quinoxaline derivatives have consistently demonstrated potent cytotoxic and antiproliferative activities across a wide spectrum of cancer cell lines.[1][2] Their mechanisms of action are diverse, frequently involving the inhibition of crucial enzymes and signaling pathways that are fundamental to cancer cell growth, survival, and proliferation.[3]

Mechanisms of Anticancer Action

A predominant mechanism by which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases . These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4][5] Quinoxaline derivatives have been shown to act as competitive inhibitors at the ATP-binding site of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and others, thereby disrupting downstream signaling cascades essential for tumor progression.[4][6]

Another key mechanism is the induction of apoptosis , or programmed cell death. Certain quinoxaline derivatives have been shown to modulate the expression of key proteins in the apoptotic cascade, such as upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[2][7] This modulation can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately culminating in apoptotic cell death.[6][8] Some derivatives have also been found to act as topoisomerase II inhibitors , leading to DNA damage and triggering apoptosis.[4][7]

Signaling Pathway: p53-Mediated Apoptosis

A critical pathway often modulated by quinoxaline derivatives to induce apoptosis involves the tumor suppressor protein p53. In response to cellular stress, such as DNA damage induced by a chemotherapeutic agent, p53 is activated. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax, which in turn permeabilizes the mitochondrial membrane, leading to the release of cytochrome c. This initiates a caspase cascade, ultimately executing apoptosis.[2]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected quinoxaline derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 14 | MCF-7 (Breast) | Not Specified | 2.61 | [9] |

| Compound IV | PC-3 (Prostate) | MTT | 2.11 | [4][7] |

| Compound III | PC-3 (Prostate) | MTT | 4.11 | [4][7] |

| Compound 4a | EGFR | Not Specified | 0.3 | [10] |

| Compound 13 | EGFR | Not Specified | 0.4 | [10] |

| Compound 11 | EGFR | Not Specified | 0.6 | [10] |

| Compound 5 | EGFR | Not Specified | 0.9 | [10] |

| Compound 4m | A549 (Lung) | Not Specified | 9.32 | [8] |

| Compound 4b | A549 (Lung) | Not Specified | 11.98 | [8] |

Antimicrobial Activity

Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[11][12][13]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoxaline derivatives are varied. Some derivatives, particularly quinoxaline 1,4-di-N-oxides, act as bioreductive agents. Under hypoxic conditions, these compounds can be reduced to generate reactive oxygen species (ROS), which cause oxidative damage to cellular components like DNA, leading to cell death. Another mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. By targeting these enzymes, quinoxaline derivatives disrupt DNA synthesis, resulting in a bactericidal effect.[14]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of representative quinoxaline derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 5k | Acidovorax citrulli | Not Specified (Good Activity) | [11] |

| Compound 5j | Rhizoctonia solani (EC50) | 8.54 | [11] |

| Compound 5t | Rhizoctonia solani (EC50) | 12.01 | [11] |

| Various Derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Varied | [14] |

Antiviral Activity

A growing body of evidence highlights the potential of quinoxaline derivatives as potent antiviral agents against a range of DNA and RNA viruses.[15][16][17][18]

Mechanisms of Antiviral Action

The antiviral mechanisms of quinoxaline derivatives are often virus-specific. For instance, against Herpes Simplex Virus (HSV), some derivatives are believed to intercalate into the viral DNA, thereby disrupting viral uncoating and replication.[1][15] Other quinoxaline compounds have shown inhibitory activity against viral enzymes, such as the reverse transcriptase of HIV-1.[18]

Quantitative Data: In Vitro Antiviral Activity

The table below summarizes the antiviral activity of selected quinoxaline derivatives.

| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |

| Compound 1 | Herpes Simplex Virus (HSV) | Vero | Not Specified (25% plaque reduction at 20 µg/mL) | >150 | [15] |

| Compound 11 | Coxsackievirus B5 (CBV5) | Vero-76 | 0.09 | Not Specified | [19] |

| Compound 12 | Coxsackievirus B5 (CBV5) | Vero-76 | 0.06 | Not Specified | [19] |

| Compound 13 | Coxsackievirus B5 (CBV5) | Vero-76 | 0.3 | Not Specified | [19] |

Anti-inflammatory Activity

Quinoxaline derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.[2][8][20]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoxaline derivatives are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways.[8] One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins, key mediators of inflammation.[10] Furthermore, some derivatives have been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[9][21][22] By inhibiting NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[2]

Signaling Pathway: TLR4/NF-κB Inhibition

The Toll-like receptor 4 (TLR4) signaling pathway is a key initiator of the innate immune response and subsequent inflammation. Upon activation by ligands like lipopolysaccharide (LPS), TLR4 triggers a downstream signaling cascade that leads to the activation of the NF-κB transcription factor. Activated NF-κB then translocates to the nucleus and promotes the transcription of various pro-inflammatory genes. Certain quinoxaline derivatives can inhibit this pathway at multiple points, leading to a reduction in the inflammatory response.[9][21]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of the biological activities of quinoxaline derivatives.

General Experimental Workflow

The evaluation of a novel quinoxaline derivative typically follows a structured workflow, beginning with in vitro screening to determine its biological activity and culminating in in vivo studies to assess its efficacy and safety in a living organism.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[17][23]

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

Quinoxaline derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[20]

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in the culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[23]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[20]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Materials:

-

Cancer cell lines

-

Quinoxaline derivative

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the quinoxaline derivative at its IC50 concentration for 24-48 hours.[20]

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and wash with cold PBS.[20]

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[20]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[2]

Protocol 3: Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.[8]

Materials:

-

Treated and untreated cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[24]

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[14][16]

Materials:

-

Quinoxaline derivative (dissolved in DMSO)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism standardized to 0.5 McFarland

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the quinoxaline derivative in the broth medium in a 96-well plate.[25]

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism and broth) and a negative control (broth only).[25]

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

Protocol 5: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[26][27]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

Quinoxaline derivative

-

ATP

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

Luminometer

Procedure:

-

Reaction Setup: In a 96- or 384-well plate, combine the kinase, substrate, and various concentrations of the quinoxaline derivative in the assay buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time.

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to detect ADP production).[26][27]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

Quinoxaline and its derivatives represent a highly versatile and promising class of heterocyclic compounds in medicinal chemistry. The extensive research highlighted in this technical guide underscores their potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities, which are supported by a growing body of quantitative data. The ability of these compounds to modulate key biological pathways, such as p53-mediated apoptosis and NF-κB signaling, provides a strong rationale for their continued investigation and development as novel therapeutic agents. Future research endeavors should focus on elucidating detailed structure-activity relationships to optimize the potency and selectivity of these compounds while minimizing potential toxicity, ultimately paving the way for their clinical translation.

References

- 1. Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]

- 8. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04453C [pubs.rsc.org]

- 9. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for 2-chloro-3-methylquinoxaline, a key intermediate in the development of various pharmacologically active compounds. The document outlines the essential starting materials, detailed experimental protocols, and quantitative data to support reproducible and efficient synthesis.

Synthetic Pathway Overview

The most widely utilized and efficient synthesis of this compound is a two-step process. This pathway begins with the condensation of an aromatic diamine, o-phenylenediamine, with a pyruvate derivative to form a quinoxalinone intermediate. This intermediate is subsequently chlorinated to yield the final product.[1][2]

The overall reaction scheme can be summarized as follows:

-

Condensation: o-Phenylenediamine reacts with ethyl pyruvate to form 2-hydroxy-3-methylquinoxaline.

-

Chlorination: The hydroxyl group of 2-hydroxy-3-methylquinoxaline is replaced by a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]

This synthetic approach is favored due to its reliability and the commercial availability of the starting materials.

Starting Materials and Intermediates

The synthesis of this compound primarily relies on two key starting materials and proceeds through a stable intermediate.

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| o-Phenylenediamine | Starting Material | C₆H₈N₂ | 108.14 | Aromatic diamine |

| Ethyl Pyruvate | Starting Material | C₅H₈O₃ | 116.12 | α-keto ester |

| 2-Hydroxy-3-methylquinoxaline | Intermediate | C₉H₈N₂O | 160.17 | Also known as 3-methylquinoxalin-2(1H)-one |

| Phosphorus Oxychloride | Reagent | POCl₃ | 153.33 | Chlorinating agent |

| This compound | Final Product | C₉H₇ClN₂ | 178.62 | CAS: 32601-86-8 [3] |

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

3.1. Synthesis of 2-Hydroxy-3-methylquinoxaline (Intermediate)

This procedure is adapted from the condensation reaction of o-phenylenediamine and ethyl pyruvate.[1]

Methodology:

-

Dissolve o-phenylenediamine (10.8 g, 0.10 M) in 300 mL of n-butanol with warming in a suitable reaction vessel.

-

In a separate flask, dissolve ethyl pyruvate (11.6 g, 15 mL, 0.10 M) in 100 mL of n-butanol.

-

Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.

-

Allow the resulting solution to stand for 30 minutes.

-

Heat the reaction mixture on a water bath for 1 hour.

-

Upon cooling, crystals of 2-hydroxy-3-methylquinoxaline will separate from the solution.

-

Filter the crystals, wash with n-hexane, and purify by recrystallization from ethanol to yield colorless, needle-shaped crystals.

3.2. Synthesis of this compound (Final Product)

This protocol details the chlorination of the 2-hydroxy-3-methylquinoxaline intermediate.[1]

Methodology:

-

In a round-bottom flask, suspend 2-hydroxy-3-methylquinoxaline (16.0 g, 0.10 M) in phosphorus oxychloride (POCl₃, 60 mL).

-

Equip the flask with a reflux condenser and reflux the mixture for 90 minutes.

-

After the reaction is complete, distill off the excess POCl₃ under reduced pressure.

-

Cool the residue to room temperature and carefully pour it onto crushed ice in a 1 L beaker.

-

Make the mixture alkaline by adding a 2% sodium hydroxide (NaOH) solution to precipitate the product.

-

Filter the crude product and recrystallize it from petroleum ether (40–60 °C) to yield the pure crystals of this compound.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Product | Yield | Melting Point (°C) | Appearance |

| 2-Hydroxy-3-methylquinoxaline | Not specified in source, but typically high | Not specified | Colorless, needle-shaped crystals |

| This compound | 60%[1] | 88 °C[1] (lit. 86-87 °C) | Crystalline solid |

Visualized Workflows and Pathways

5.1. Synthetic Pathway Diagram

The following diagram illustrates the two-step synthesis of this compound from o-phenylenediamine and ethyl pyruvate.

Caption: Synthetic pathway for this compound.

5.2. Experimental Workflow Diagram

This diagram outlines the key steps in the experimental procedure for the synthesis of this compound.

Caption: Experimental workflow for synthesis.

References

An In-depth Technical Guide on the Mechanism of Chlorination of 2-Hydroxy-3-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the chlorination of 2-hydroxy-3-methylquinoxaline to synthesize its chloro derivative, 2-chloro-3-methylquinoxaline. This transformation is a critical step in the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.[1]

Core Reaction Mechanism

The chlorination of 2-hydroxy-3-methylquinoxaline with phosphoryl chloride (POCl₃) is a well-established synthetic route. The reaction proceeds through a nuanced mechanism involving tautomerism and phosphorylation, followed by nucleophilic substitution.

Tautomerism: 2-Hydroxy-3-methylquinoxaline exists in a tautomeric equilibrium with its more stable amide form, 3-methylquinoxalin-2(1H)-one. This equilibrium is a crucial prerequisite for the subsequent reaction with phosphoryl chloride.

Phosphorylation: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of the amide tautomer on the electrophilic phosphorus atom of phosphoryl chloride. This step leads to the formation of a phosphorylated intermediate. This process is analogous to the activation of amides in the Vilsmeier-Haack reaction.

Nucleophilic Substitution: The final step involves the nucleophilic attack of a chloride ion (from POCl₃) on the carbon atom at the 2-position of the quinoxaline ring. This attack results in the displacement of the dichlorophosphate group, yielding the final product, this compound. The reaction is typically driven to completion by heating.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the chlorination of hydroxyquinoxalines using phosphoryl chloride, providing a comparative overview.

| Parameter | Method A: Excess POCl₃ (Conventional) | Method B: Equimolar POCl₃ (Solvent-Free)[2][3] |

| POCl₃ (equivalents) | >3 | 1 |

| Solvent | Often neat POCl₃ or a high-boiling solvent | None |

| Temperature | Reflux (approx. 105 °C) | 140-160 °C (in a sealed reactor) |

| Reaction Time | 2-6 hours | 1-3 hours |

| Work-up | Hazardous quenching of large excess POCl₃ | Direct quenching of the reaction mixture |

| Yield | Variable, often good | High (typically >90%) |

| Safety/Environmental | High risk, significant waste | Improved safety profile, less waste |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

2-Hydroxy-3-methylquinoxaline

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 2% NaOH solution[1]

-

Petroleum ether (40-60 °C) for recrystallization[1]

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Beaker

-

Büchner funnel and filter paper

-

Fume hood

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 2-hydroxy-3-methylquinoxaline (1.0 equivalent) in phosphorus oxychloride (10-20 volumes). This step should be performed in a well-ventilated fume hood.

-

Heating: Slowly heat the mixture to reflux (approximately 105 °C) with constant stirring. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker containing crushed ice with vigorous stirring. This is a highly exothermic step and must be done with caution.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or 2% NaOH solution until the pH is approximately 7-8. The crude product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid thoroughly with cold water and dry it under vacuum.

-

Purification: Recrystallize the crude product from petroleum ether (40-60 °C) to obtain pure this compound.[1]

Safety Considerations

Phosphorus oxychloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of excess POCl₃ is highly exothermic and should be performed with extreme care.

Conclusion

The chlorination of 2-hydroxy-3-methylquinoxaline using phosphoryl chloride is an efficient method for the synthesis of this compound, a key intermediate in medicinal chemistry. Understanding the underlying mechanism, which involves tautomerism and a phosphorylation-nucleophilic substitution sequence, is crucial for optimizing reaction conditions and ensuring a high yield of the desired product. The provided experimental protocol offers a reliable procedure for this transformation, with an emphasis on safety and purification for obtaining a high-purity final product. Greener, solvent-free methods using equimolar amounts of POCl₃ are also a viable and advantageous alternative to conventional approaches.[2][3]

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry of 2-Chloro-3-Methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline core is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Among its many derivatives, 2-chloro-3-methylquinoxaline stands out as a particularly valuable and versatile intermediate for the synthesis of novel therapeutic agents. The presence of a reactive chlorine atom at the 2-position provides a convenient handle for molecular elaboration, enabling the creation of extensive compound libraries with a wide range of biological activities. This technical guide provides an in-depth overview of the synthesis, potential applications, and mechanistic insights of this compound in medicinal chemistry, with a focus on its anticancer and antimicrobial properties. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and drug discovery efforts in this promising area.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, is a cornerstone in the development of new pharmaceuticals.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][3] The structural versatility of the quinoxaline nucleus allows for fine-tuning of its physicochemical and pharmacological properties through the introduction of various substituents.

This compound, in particular, has emerged as a key building block in medicinal chemistry. Its synthesis is straightforward, and the reactive chlorine atom is readily displaced by a variety of nucleophiles, making it an ideal starting material for the generation of diverse chemical entities.[1][4] This guide will explore the potential of this scaffold in the development of novel therapeutics.

Synthesis of this compound and Its Derivatives

The synthetic pathway to this compound and its subsequent derivatives is a well-established multi-step process. The general workflow involves the initial formation of the quinoxaline core, followed by chlorination and subsequent derivatization.

References

- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades | MDPI [mdpi.com]

An In-depth Technical Guide on the Crystal Structure of 2-chloro-3-methylquinoxaline

This guide provides a comprehensive analysis of the crystal structure of 2-chloro-3-methylquinoxaline (C₉H₇ClN₂), targeting researchers, scientists, and professionals in drug development. The document outlines the key crystallographic data, experimental methodologies, and structural features of the molecule.

Molecular and Crystal Structure Analysis

The title compound, this compound, with a molecular weight of 178.62, has been analyzed by single-crystal X-ray diffraction.[1] The analysis reveals that the molecule is essentially planar. The dihedral angle between the benzene and pyrazine rings is a mere 0.48 (7)°.[1][2] This planarity is a key structural feature. Within the crystal structure, a weak C—H⋯π interaction is observed, and there is an absence of classical hydrogen bonds.[1][2]

Data Presentation

The crystallographic data and structure refinement details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical Formula | C₉H₇ClN₂ |

| Formula Weight | 178.62 |

| Temperature | 200 K |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.8876 (4) |

| b (Å) | 7.4022 (4) |

| c (Å) | 8.8763 (5) |

| α (°) | 68.395 (3) |

| β (°) | 87.219 (3) |

| γ (°) | 64.216 (3) |

| Volume (ų) | 375.11 (4) |

| Z | 2 |

| R-factor | 0.044 |

| wR-factor | 0.135 |

| Data-to-parameter ratio | 24.0 |

Data sourced from Thiruvalluvar et al. (2007).[1]

Experimental Protocols

The determination of the crystal structure of this compound involved the following key stages:

1. Synthesis and Crystallization:

While the specific synthesis route for the analyzed crystal was not detailed in the crystallographic communication, a general and efficient method for synthesizing quinoxaline derivatives involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. For this compound, a plausible route would be the condensation of o-phenylenediamine with 2,3-butanedione to form 2,3-dimethylquinoxaline, followed by a selective chlorination step.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent.

2. X-ray Data Collection:

A suitable single crystal of the compound was mounted on a diffractometer. The data was collected at a temperature of 200 K. A beam of X-rays was directed at the crystal, and the resulting diffraction pattern was recorded.

3. Structure Solution and Refinement:

The collected diffraction data was used to solve the crystal structure. The structure was then refined using established crystallographic software. The final R-factor of 0.044 and wR-factor of 0.135 indicate a good quality of the refined structure.[1]

Visualizations

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Chloro-3-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals. Its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The functionalization of the quinoxaline core is therefore of significant interest in the development of novel compounds with tailored properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, offering a robust strategy for the arylation of heteroaryl halides.

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 2-chloro-3-methylquinoxaline with various arylboronic acids. The protocols and data herein are based on established methodologies for structurally similar chloro-quinoxaline substrates and serve as a comprehensive guide for researchers engaged in the synthesis of 2-aryl-3-methylquinoxaline derivatives.

Data Presentation: Representative Yields in Suzuki Coupling Reactions

| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | 8 | 75-90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME | 80 | 16 | 78 |

| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 110 | 6 | 70 |

*Note: Yields are based on reactions with 2-chloro-3,6-dimethylquinoxaline and may require optimization for this compound.[1]

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Couplingdot

References

Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-3-Methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the nucleophilic aromatic substitution (SNAr) on 2-chloro-3-methylquinoxaline. The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] The chloro-substituent at the 2-position of the this compound is an excellent electrophilic site, readily undergoing substitution with a variety of nucleophiles. This allows for the synthesis of a diverse library of 2-substituted-3-methylquinoxaline derivatives, which are valuable for structure-activity relationship (SAR) studies in drug discovery. Detailed methodologies for reactions with N-nucleophiles (amines), O-nucleophiles (alcohols and phenols), and S-nucleophiles (thiols) are presented, along with quantitative data and characterization of the resulting products. Additionally, this guide outlines the synthesis of the starting material and discusses the relevance of these compounds as potential inhibitors of key signaling pathways in cancer, such as the VEGFR-2 and EGFR pathways.

Introduction to Nucleophilic Substitution on this compound

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is an electron-deficient heterocycle. This inherent electronic property makes the carbon atoms of the pyrazine ring susceptible to nucleophilic attack. In this compound, the presence of the electron-withdrawing nitrogen atoms and the chloro leaving group at the 2-position facilitates nucleophilic aromatic substitution. This reactivity provides a straightforward and versatile method for the introduction of a wide array of functional groups, enabling the exploration of the chemical space around the quinoxaline core for therapeutic applications.

Synthesis of Starting Material: this compound

The starting material can be efficiently synthesized from 2-hydroxy-3-methylquinoxaline.

Protocol 2.1: Synthesis of this compound

A mixture of 2-hydroxy-3-methylquinoxaline (16.0 g, 0.10 mol) in phosphorus oxychloride (POCl₃, 60 mL) is refluxed for 90 minutes.[1] After the reaction is complete, the excess POCl₃ is removed by distillation. The residue is then cooled to room temperature and carefully poured into a beaker containing crushed ice. The mixture is neutralized by the addition of a 2% sodium hydroxide solution to precipitate the product. The crude product is collected and can be recrystallized from petroleum ether (40–60 °C) to yield crystalline this compound.[1]

| Product | Yield | Melting Point |

| This compound | 60% | 88 °C |

Protocols for Nucleophilic Substitution Reactions

The following sections provide detailed protocols for the reaction of this compound with various nucleophiles.

Substitution with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is a common method for the synthesis of 2-amino-3-methylquinoxaline derivatives. These reactions are typically carried out in a polar aprotic solvent, often in the presence of a base to neutralize the HCl generated.

Protocol 3.1.1: General Procedure for Reaction with Aromatic Amines

To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or DMF (10-20 mL), the desired aromatic amine (1.1 mmol) and a base such as potassium carbonate (2.0 mmol) or triethylamine (1.5 mmol) are added. The reaction mixture is then heated to reflux and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The precipitated product is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Table 3.1: Examples of Nucleophilic Substitution with N-Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield | Melting Point (°C) |

| Benzylamine | N-Benzyl-3-methylquinoxalin-2-amine | Reflux in ethanol with K₂CO₃ | High | - |

| 4-Methylbenzylamine | N-(4-Methylbenzyl)-3-methylquinoxalin-2-amine | Reflux in ethanol with K₂CO₃ | 81% | 221-223 |

| 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-3-methylquinoxalin-2-amine | Reflux in ethanol with K₂CO₃ | 84% | 215-217 |

Substitution with O-Nucleophiles (Phenols and Alcohols)

The chlorine atom can be displaced by oxygen nucleophiles, such as substituted phenols and alkoxides, to form the corresponding ethers. These reactions often require a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

Protocol 3.2.1: General Procedure for Reaction with Phenols

A mixture of this compound (1.0 mmol), the desired phenol (1.1 mmol), and a base like anhydrous potassium carbonate (2.0 mmol) in a polar aprotic solvent such as acetonitrile or DMF (20 mL) is heated to reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is then triturated with cold water, and the resulting solid is filtered, washed, and dried. Purification can be achieved by recrystallization.

Protocol 3.2.2: Reaction with p-Hydroxybenzaldehyde

A mixture of this compound and 4-hydroxybenzaldehyde is refluxed in acetonitrile for 30 hours to afford 2-(p-formylphenoxy)-3-methylquinoxaline.[1]

Protocol 3.2.3: Reaction with p-Aminophenol

This compound is refluxed with p-aminophenol in acetonitrile for 30 hours to yield 4-(2-methylquinoxalin-3-yloxy)benzamine.[1]

Table 3.2: Examples of Nucleophilic Substitution with O-Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield | Melting Point (°C) |

| 4-Hydroxybenzaldehyde | 2-(p-Formylphenoxy)-3-methylquinoxaline | Reflux in acetonitrile, 30h | Good | 178-180 |

| 4-Aminophenol | 4-(2-Methylquinoxalin-3-yloxy)benzamine | Reflux in acetonitrile, 30h | Good | 210-212 |

| Methanol | 2-Methoxy-3-methylquinoxaline | Stirring with TEBAC in methanol at RT | - | - |

TEBAC: Triethyl-benzyl ammonium chloride (Phase Transfer Catalyst)[2]

Substitution with S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles and readily displace the chlorine atom in this compound to form thioethers. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Protocol 3.3.1: General Procedure for Reaction with Thiols

To a solution of this compound (1.0 mmol) in a solvent like ethanol or DMF (20 mL), the thiol (1.1 mmol) and a base such as sodium hydroxide or potassium carbonate (1.2 mmol) are added. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The reaction mixture is then poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Table 3.3: Examples of Nucleophilic Substitution with S-Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield | Melting Point (°C) |

| Thiophenol | 3-Methyl-2-(phenylthio)quinoxaline | Base in ethanol or DMF | High | - |

| 2-Mercaptobenzoic acid | 2-((3-Methylquinoxalin-2-yl)thio)benzoic acid | Base in DMF | - | - |

Experimental Workflow and Reaction Mechanism

The nucleophilic aromatic substitution on this compound typically proceeds via a bimolecular addition-elimination mechanism (SNAr).

Caption: General experimental workflow for nucleophilic substitution.